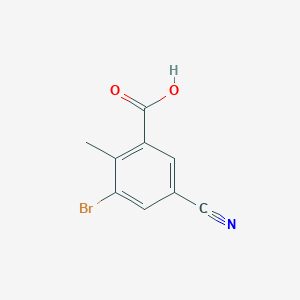

3-Bromo-5-cyano-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-bromo-5-cyano-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-7(9(12)13)2-6(4-11)3-8(5)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXBCAKCZKSENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylbenzoic Acid

Reaction Overview:

The initial step involves selective bromination of 2-methylbenzoic acid to introduce a bromine atom at the 3-position of the aromatic ring. This process employs electrophilic aromatic substitution, facilitated by brominating agents such as elemental bromine or N-bromosuccinimide (NBS).

Reaction Conditions & Reagents:

- Reagents: Bromine (Br₂) or NBS, often in the presence of a catalyst like iron (Fe³⁺).

- Solvent: Organic solvents such as chlorobenzene, acetonitrile, or dichloromethane.

- Temperature: Typically maintained between 70°C and 100°C under reflux to promote selective substitution.

- Notes: Excess brominating agent ensures complete conversion; reaction is monitored via TLC or NMR.

- Bromination under controlled conditions yields mono-brominated products with high regioselectivity at the 3-position, as demonstrated in patent methods for similar benzoic acids.

Introduction of the Cyano Group (Nitration and Cyanation)

- The nitration of the brominated intermediate introduces a nitrile group (–CN) at the 5-position.

- Cyanation is achieved via nucleophilic substitution or by reacting the nitrated intermediate with cyanide sources such as cuprous cyanide (CuCN).

Reaction Conditions & Reagents:

- Reagents: Cuprous cyanide (CuCN) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: Elevated temperatures around 150°C to 170°C are typical for cyanation.

- Notes: The process often involves a prior nitration step, followed by cyanide substitution, which can be performed in a one-pot or sequential manner.

- Cyanation of brominated benzoic derivatives has been successfully executed using cuprous cyanide, with yields influenced by temperature and solvent choice.

Hydrolysis to Form the Benzoic Acid

- The nitrile group is hydrolyzed to a carboxylic acid, completing the synthesis of 3-bromo-5-cyano-2-methylbenzoic acid .

- Hydrolysis can be performed under acidic or basic conditions, often using concentrated hydrochloric acid or sodium hydroxide.

Reaction Conditions & Reagents:

- Reagents: Acidic hydrolysis with HCl or basic hydrolysis with NaOH.

- Temperature: Reflux conditions, typically 80°C to 120°C.

- Notes: The process requires careful control to prevent degradation or side reactions.

- Hydrolysis of nitriles to acids is well-established, with optimal yields achieved under reflux with acid or base catalysis.

Industrial Scale Synthesis

In large-scale production, the process emphasizes:

- Precise control of temperature and reagent addition rates.

- Use of solvents like toluene or ethyl acetate for crystallization and purification.

- Implementation of continuous flow reactors for improved safety and efficiency.

- Use of excess brominating and cyanating agents to maximize yield.

- Purification through recrystallization, chromatography, or filtration.

| Step | Typical Yield | Conditions | Remarks |

|---|---|---|---|

| Bromination | 80-90% | Reflux, excess Br₂/NBS | High regioselectivity |

| Cyanation (Cyanide substitution) | 70-85% | Elevated temperature, polar solvents | Critical for purity |

| Hydrolysis | 85-95% | Reflux, acid/base conditions | Complete conversion to acid |

Research and Patent Insights

- The patent WO2003022800A1 describes bromination of methylbenzoic acids using solvents like chlorobenzene and acetonitrile at 70–100°C under reflux, with NBS as a brominating agent.

- Cyanation methods involve reacting brominated intermediates with cuprous cyanide at high temperatures (~170°C), as detailed in patent CN103702978A.

- Laboratory synthesis often employs purification steps such as recrystallization from ethyl acetate or butyl acetate to enhance product purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the cyano group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methyl group.

Major Products

- Substitution

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs from the evidence include brominated methylbenzoic acids and derivatives with cyano/nitro substituents.

Key Observations :

- Substituent Position : Bromo at position 3 (as in 3-Bromo-2-methylbenzoic acid ) reduces steric hindrance compared to para-substituted analogs (e.g., 4-Bromo-2-methylbenzoic acid).

- Electron-Withdrawing Groups: Cyano (CN) and nitro (NO₂) groups increase acidity. For example, 5-Bromo-2-methyl-3-nitrobenzoic acid is expected to have a lower pKa than methyl-substituted analogs due to the nitro group’s strong electron-withdrawing effect.

- Melting Points: 4-Bromo-2-methylbenzoic acid melts at 181°C , while cyano-containing analogs (e.g., 3-Bromo-2-cyano-5-methoxybenzoic acid) likely have higher melting points due to increased polarity.

Commercial Availability and Pricing

- Cost Trends: 3-Bromo-2-methylbenzoic acid is priced at JPY 5,000 for 5g . The target compound, with additional synthetic complexity (cyano group), would likely command a higher price if available.

- Synthesis Challenges: Limited commercial availability of cyano-substituted analogs (e.g., 3-Bromo-5-(methoxycarbonyl)benzoic acid ) suggests specialized synthesis routes are required.

Q & A

Q. What are the standard laboratory-scale synthesis protocols for 3-Bromo-5-cyano-2-methylbenzoic acid, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis involves two key steps: (1) Bromination of 2-methylbenzoic acid using liquid bromine (Br₂) with Fe³⁺ as a catalyst in water, and (2) cyanation to introduce the nitrile group. Reaction optimization includes controlling temperature (20–50°C) and catalyst concentration. Purification is achieved via crystallization, with toluene used industrially to enhance crystal quality . Table 1 : Synthetic Protocol Overview

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Br₂, Fe³⁺, H₂O, 20–50°C | Bromination | Monitor reaction progress via TLC |

| 2 | KCN or CuCN | Cyanation | Use inert atmosphere to avoid side reactions |

| 3 | Crystallization (toluene) | Purification | Slow cooling for larger crystals |

Q. Which purification techniques are most effective for isolating 3-Bromo-5-cyano-2-methylbenzoic acid?

- Methodological Answer : Crystallization is the primary method. Laboratory-scale purification uses water or ethanol, while industrial processes employ toluene to remove impurities. Recrystallization solvents should be selected based on solubility differences between the product and byproducts. Centrifugation and vacuum filtration are recommended for efficient isolation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions in 3-Bromo-5-cyano-2-methylbenzoic acid?

- Methodological Answer : The electron-withdrawing cyano (-CN) and bromine (-Br) groups activate specific positions on the aromatic ring. NAS occurs preferentially at the para position to the cyano group due to its strong -M effect. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via kinetic studies under varying pH and nucleophile concentrations confirms selectivity .

Q. What advanced catalytic systems can enhance the efficiency of cyanation steps compared to traditional Fe³⁺-mediated methods?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu systems) or photoredox catalysis under flow chemistry conditions (see ) may improve cyanation efficiency. For example, flow reactors enable precise control over residence time and temperature, reducing side reactions. Comparative studies should evaluate turnover frequency (TOF) and catalyst stability . Table 2 : Catalytic Systems for Cyanation

| Catalyst System | Conditions | Advantages | Limitations |

|---|---|---|---|

| Fe³⁺/Br₂ (traditional) | Aqueous, 50°C | Low cost, simple setup | Low selectivity |

| Pd/Cu nanoparticles | DMF, 80°C, N₂ atm | High regioselectivity | Costly catalyst recovery |

| Photoredox (Ru-based) | Continuous flow, RT | Fast kinetics, scalable | Requires UV light source |

Q. How can researchers resolve contradictions in reported reaction yields for bromination steps across studies?

- Methodological Answer : Systematic reproducibility studies should:

- Compare solvent polarity (water vs. acetonitrile) and catalyst loading.

- Use HPLC or GC-MS to quantify intermediates and byproducts.

- Validate purity via melting point analysis and ¹H NMR.

For example, Fe³⁺ concentration variations (0.1–1.0 mol%) may explain yield discrepancies due to incomplete bromination at lower loadings .

Data Contradiction Analysis

Q. Why do some studies report successful Suzuki-Miyaura coupling with brominated benzoic acids, while others observe no reactivity?

- Methodological Answer : Reactivity depends on steric hindrance and electronic effects. The methyl group in 3-Bromo-5-cyano-2-methylbenzoic acid may sterically block coupling at the bromine site. To test this:

- Perform coupling reactions with bulky (e.g., triphenylphosphine) vs. small (e.g., Pd(PPh₃)₄) catalysts.

- Analyze via X-ray crystallography to confirm steric constraints.

Reference analogous compounds (e.g., 3-Bromo-2-chloro-5-cyanobenzoic acid) where chlorine’s smaller size permits coupling .

Key Functional Group Reactivity

Table 3 : Reactivity Profile of 3-Bromo-5-cyano-2-methylbenzoic Acid

| Functional Group | Reaction Type | Reagents/Conditions | Key Applications |

|---|---|---|---|

| -Br | Nucleophilic Substitution | KCN, NH₃, or Grignard reagents | Synthesis of amines or nitriles |

| -CN | Reduction | LiAlH₄ (to -CH₂NH₂) | Prodrug development |

| -COOH | Esterification | SOCl₂/ROH | Polymer precursors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.